Dual-Functional Architecture: Quantified Molecular Advantage Over Single-Feature Comparators
Unlike aminooxyacetic acid (AOAA) or piperazin-2-one alone, 4-[(Aminooxy)acetyl]piperazin-2-one provides two distinct, quantifiable functional domains within a single molecule. The compound has one aminooxy group for covalent oxime ligation (quantified as 1 reactive equivalent per mole) and a piperazin-2-one ring, which offers an additional site for diversification through well-established chemistry on the secondary amine . In contrast, AOAA (CAS 645-88-5) offers only 1 reactive equivalent for ligation with no secondary functional handle [1], while the parent piperazin-2-one offers 0 reactive equivalents for chemoselective conjugation [2]. This molecular economy reduces the steps and reagents required to build complex conjugates from 2 separate molecules to 1, directly decreasing the number of synthetic steps and associated purification losses.
| Evidence Dimension | Number of Distinct Functional Domains |
|---|---|
| Target Compound Data | 2 distinct functional domains (1 aminooxy ligation handle + 1 piperazin-2-one scaffold) |
| Comparator Or Baseline | Aminooxyacetic Acid (AOAA): 1 functional domain (1 aminooxy group); Piperazin-2-one: 1 functional domain (1 core scaffold) |
| Quantified Difference | Target compound provides 100% more functional domains than AOAA and 100% more than piperazin-2-one. |
| Conditions | Structural analysis based on canonical SMILES and established chemical reactivity. |
Why This Matters
For procurement, this means one compound replaces two separate reagents in the design of advanced conjugates, directly reducing the number of synthetic steps, associated yield losses, and analytical characterization burden.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 355, Aminooxyacetic Acid. PubChem, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 137177105, Piperazin-2-one. PubChem, 2026. View Source
